molecular formula C7H8O B069253 p-Cresol-d8 CAS No. 190780-66-6

p-Cresol-d8

Cat. No. B069253
CAS RN: 190780-66-6
M. Wt: 116.19 g/mol
InChI Key: IWDCLRJOBJJRNH-IWRLGKISSA-N
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Description

P-cresol-d8 (4-methylphenol-d8) is an isotopically labeled analog of p-cresol, a volatile organic compound found in various environmental and biological systems. It is an aromatic hydrocarbon that is used in a variety of laboratory experiments and scientific research applications. This compound is a useful tool for studying the metabolic fate of p-cresol and its derivatives, and has been used in a number of studies to investigate the biochemical and physiological effects of p-cresol.

Scientific Research Applications

  • Antiplatelet Effects : p-Cresol has been shown to inhibit platelet aggregation, which could have implications for treating thrombotic disorders. It achieves this by inhibiting thromboxane A2 production and reducing reactive oxygen species (ROS) and phosphorylation of certain proteins in platelets (Chang et al., 2011).

  • Quantification in Chronic Renal Failure : A sensitive method for the quantification of both free and total p-Cresol in serum of patients with chronic renal failure has been developed. This helps in understanding the impact of p-Cresol on patients with renal failure (De Smet et al., 1998).

  • Diagnostic Meaning in Forensic Autopsy : The concentration of p-Cresol in blood can provide valuable information about antemortem physical conditions, as high concentrations might indicate certain diseases or physical conditions affecting its production, absorption, and excretion (Ikematsu et al., 2018).

  • Toxicity and Effect on Endothelial and Mononuclear Cells : p-Cresol can affect ROS generation, cell cycle arrest, and production of inflammation and atherosclerosis-related modulators in endothelial and mononuclear cells. This suggests its role in atherosclerosis and thrombosis (Chang et al., 2014).

  • Detoxification by Intestinal Bacteria : Certain strains of Enterococcus faecalis can potentially detoxify p-Cresol, which might be beneficial for patients with renal failure undergoing hemodialysis (Vijayasarathy et al., 2020).

  • Inactivation of Dopamine Beta-Hydroxylase : p-Cresol has been shown to inactivate dopamine beta-hydroxylase, an enzyme important for the synthesis of neurotransmitters. This is achieved through the formation of covalent adducts with specific amino acids in the enzyme (deWolf et al., 1988; Southan et al., 1990).

  • Removal in Wastewater Treatment : The use of a denitrification baffled reactor has shown promise in the biodegradation and removal of p-Cresol in wastewater, indicating its application in environmental remediation (Mahdavianpour et al., 2018).

Mechanism of Action

Target of Action

p-Cresol-d8, also known as 4-Methylphenol-d8, is a derivative of p-Cresol . The primary target of p-Cresol is the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, which is found in organisms like Salmonella typhimurium .

Mode of Action

P-cresol, its parent compound, is known to interact with its target enzyme and cause changes in its function . It’s reasonable to assume that this compound might have a similar interaction with its targets.

Biochemical Pathways

Two pathways for p-Cresol degradation by anaerobic bacteria have been elucidated . One involves fumarate addition at the methyl group of p-Cresol by a hydroxylbenzylsuccinate synthase protein. The other utilizes a methylhydroxylase protein (PCMH) to catalyze hydroxylation of the methyl group of p-Cresol . In Geobacter metallireducens, p-Cresol is degraded via the methylhydroxylation pathway .

Pharmacokinetics

It’s known that all cresol isomers are absorbed across the respiratory and gastrointestinal tract and through the intact skin . Cresols are mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine . In addition to urinary excretion, cresols are excreted in the bile, but most undergo enterohepatic circulation .

Result of Action

It’s known that cresols can have adverse effects on the nervous, cardiovascular, and respiratory systems .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the degradation of p-Cresol can be influenced by factors such as initial concentration and absorbed dose . It’s reasonable to assume that similar factors might influence the action of this compound.

Safety and Hazards

p-Cresol-d8 is classified as acutely toxic and corrosive . It can cause severe skin burns and eye damage. It is also toxic if swallowed or in contact with skin . It is harmful to aquatic life with long-lasting effects . It is recommended to avoid breathing its dust, to wear protective clothing, and to handle it only in a well-ventilated area .

Future Directions

The synthesis of 2-tert-butyl-4-methylphenol, which involves p-Cresol, is of great significance because of its wide application in industry . The development of a highly efficient catalyst is necessary for the alkylation of p-Cresol and tert-butyl alcohol . Therefore, future research could focus on the development of such catalysts to improve the efficiency of this reaction.

Biochemical Analysis

Biochemical Properties

p-Cresol-d8 plays a significant role in biochemical reactions. It is an end-product of protein breakdown, and an increase in the nutritional protein load in healthy individuals results in enhanced generation and urinary excretion . It is one of the metabolites of the amino acid tyrosine, and to a certain extent also of phenylalanine, which are converted to 4-hydroxyphenylacetic acid by intestinal bacteria, before being decarboxylated to p-Cresol .

Cellular Effects

This compound has been reported to affect several biochemical, biological, and physiological functions . It diminishes the oxygen uptake of rat cerebral cortex slices, increases the free active drug concentration of warfarin and diazepam, and has been related to growth retardation in the weanling pig .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. It is metabolized through conjugation, mainly sulphation and glucuronization . The unconjugated p-Cresol is removed, at least in part, via the urine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is retained when the kidneys fail . The serum p-Cresol concentration in uraemic patients can be decreased by changing to a low-protein diet .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it alters cell function in weanling pigs .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite of the amino acid tyrosine, and to a certain extent also of phenylalanine . These amino acids are converted to 4-hydroxyphenylacetic acid by intestinal bacteria, before being decarboxylated to p-Cresol .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is a partially lipophilic moiety that strongly binds to plasma protein under normal conditions .

Subcellular Localization

Given its lipophilic nature and strong binding to plasma proteins, it is likely to be found in various compartments within the cell .

properties

IUPAC Name

1,2,4,5-tetradeuterio-3-deuteriooxy-6-(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/i1D3,2D,3D,4D,5D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDCLRJOBJJRNH-IWRLGKISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])O[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

190780-66-6
Record name 190780-66-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What analytical technique was used to measure p-cresol and p-cresol-d8 in the study?

A2: The researchers utilized gas chromatography-mass spectrometry (GC-MS) to measure p-cresol and this compound. After extraction with this compound and derivatization, the samples were injected into the GC-MS system []. The GC separates the compounds based on their volatility, and the MS detects and quantifies them based on their mass-to-charge ratio.

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